This guide provides an in-depth technical analysis of the chemical compound C21H18ClNO4S , specifically identified as 2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid . This molec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the chemical compound C21H18ClNO4S , specifically identified as 2-[4-(4-chlorophenyl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid . This molecule is a significant research candidate in the field of metabolic disease therapeutics, particularly for Non-Alcoholic Fatty Liver Disease (NAFLD) and metabolic syndrome, owing to its structural characteristics typical of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
Executive Summary
The compound C21H18ClNO4S is a synthetic thiazole derivative characterized by a 4-chlorophenyl group, a 3,4-dimethoxystyryl moiety, and an acetic acid tail. Its structural motif places it within the class of thiazoleacetic acid derivatives , a chemical family frequently explored for their potent biological activity as PPAR agonists (specifically PPAR
or dual PPAR/) and aldose reductase inhibitors . This guide details its chemical identity, synthesis pathways, mechanism of action, and experimental handling protocols for research applications.
The molecule is built around a central 1,3-thiazole ring, which serves as a scaffold orienting three distinct functional domains:
Hydrophobic Tail (Position 2) : An (E)-3,4-dimethoxystyryl group. The trans (E) configuration is critical for binding affinity, mimicking the fatty acid chains of endogenous ligands.
Lipophilic Core (Position 4) : A 4-chlorophenyl ring enhances lipophilicity and pi-stacking interactions within the receptor binding pocket.
Acidic Head (Position 5) : An acetic acid moiety (–CH
COOH). This carboxylate group is the pharmacophore responsible for ionic interactions (salt bridges) with polar residues (e.g., Histidine, Tyrosine) in the ligand-binding domain (LBD) of target proteins like PPARs.
Synthesis & Manufacturing
The synthesis of this compound typically follows the Hantzsch Thiazole Synthesis , a robust method for constructing the thiazole core from an
-haloketone and a thioamide.
Retrosynthetic Analysis
Precursor A : (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide (Cinnamothioamide derivative).
Precursor B : Ethyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate (
-bromo--keto ester).
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Thioamide
Reactants : 3,4-Dimethoxycinnamic acid is converted to its amide via acid chloride (using SOCl
then NH).
Thionation : The amide is treated with Lawesson’s Reagent in refluxing toluene to yield the corresponding thioamide: (E)-3-(3,4-dimethoxyphenyl)prop-2-enethioamide.
Step 2: Hantzsch Cyclization
Condensation : Dissolve Precursor A (1.0 eq) and Precursor B (1.1 eq) in ethanol.
Reflux : Heat the mixture at reflux (78°C) for 4–6 hours. The nitrogen of the thioamide attacks the
-carbon of the haloketone, followed by cyclodehydration to form the thiazole ring.
Workup : Cool to room temperature. The intermediate ester precipitates or is extracted with ethyl acetate.
Step 3: Hydrolysis
Saponification : Treat the ethyl ester intermediate with LiOH (2.0 eq) in a THF/Water (1:1) mixture.
Acidification : Stir at room temperature for 2 hours, then acidify with 1N HCl to pH 3–4.
Purification : The precipitate is filtered, washed with water, and recrystallized from ethanol/water to yield the final acid C21H18ClNO4S .
Synthesis Pathway Diagram
Figure 1: Hantzsch thiazole synthesis pathway for C21H18ClNO4S.
Mechanism of Action & Biological Activity
Primary Target: PPAR Agonism
Based on its structural homology to GW501516 and inclusion in NAFLD databases, this compound functions as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator.
Mechanism : The acidic head group binds to the Tyr473 residue (in PPAR
) or Tyr464 (in PPAR) of the activation function 2 (AF-2) helix. The hydrophobic tail (dimethoxystyryl) occupies the large hydrophobic pocket, stabilizing the receptor in an active conformation.
A Researcher's Guide to the Characterization of a Novel Chemical Entity: A Case Study of C21H18ClNO4S
Abstract In the dynamic landscape of drug discovery and chemical research, the emergence of novel chemical entities (NCEs) presents both an opportunity and a formidable challenge. The journey from a molecular formula to...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the dynamic landscape of drug discovery and chemical research, the emergence of novel chemical entities (NCEs) presents both an opportunity and a formidable challenge. The journey from a molecular formula to a well-characterized compound with a known biological profile is a meticulous process demanding a multidisciplinary approach. This in-depth technical guide provides a comprehensive workflow for the identification, characterization, and preliminary biological assessment of a novel compound, using the hypothetical molecular formula C21H18ClNO4S as a case study. This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework, grounded in scientific integrity and field-proven insights. We will navigate the critical steps from initial identification and database registration to structural elucidation, physicochemical property prediction, plausible synthetic strategies, and initial biological screening.
Introduction: The Enigma of a Molecular Formula
The starting point of our investigation is the molecular formula C21H18ClNO4S. A preliminary search in major chemical databases such as the CAS Registry and PubChem for a compound with this exact composition does not yield a prominent, well-characterized molecule. This lack of immediate identification places it in the exciting category of a novel chemical entity. The elemental composition—carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur—suggests a scaffold rich in possibilities for pharmaceutical applications. The presence of sulfur and nitrogen hints at common pharmacophores like sulfonamides or thiazines, while the chlorine atom can significantly influence metabolic stability and binding interactions.
This guide will therefore not focus on a known entity but will instead provide a roadmap for a researcher encountering such a molecule. The causality behind each experimental and procedural choice will be explained, reflecting the decision-making process in a real-world research environment.
Foundational Steps: Identification and Registration
Before extensive laboratory work commences, it is crucial to establish a unique identity for the novel compound and to document its existence.
CAS Registry Number Assignment
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance.[1] It provides a standardized, globally recognized system for identifying chemicals, eliminating the confusion of multiple chemical names.[2] For a newly synthesized and confirmed structure, obtaining a CAS Registry Number is a critical step for publication, patenting, and regulatory submissions.[1]
Protocol for Obtaining a CAS Registry Number:
Review CAS Registration Criteria: Ensure the substance is pure and has been adequately characterized.
Complete Submission Forms: This can be done in conjunction with regulatory submissions like the EPA PMN form or directly through CAS.[3]
Provide Substance Information: This includes the chemical structure, spectroscopic data (e.g., NMR, MS), and any known names.
CAS Review: Chemists at CAS will review the submitted information to verify its uniqueness.[1]
Assignment: If the substance is indeed novel, a new CAS Registry Number will be assigned and the substance will be added to the public CAS REGISTRY® database.[1] It is important to note that this makes the substance's identity publicly available; if confidentiality is required, one might request only a CA Index Name initially.[1][3]
PubChem Database Submission
PubChem is an open-access database of chemical molecules and their activities against biological assays.[4] Submitting a novel compound to PubChem is a vital step in sharing research with the global scientific community.[4]
Protocol for PubChem Submission:
Create a PubChem Account: This is the initial step to gain access to the submission portal.[5]
Prepare Submission Data: This includes the chemical structure (e.g., in SDF format), synonyms, and any other relevant data.
Use the PubChem Upload Tool: This interface allows for the loading of chemical structures, bioactivity results, and other annotations.[5]
Review and Commit: The system provides a validation and preview step before the data is made public, which typically occurs within 24 hours.[5]
The following diagram illustrates the workflow for the initial registration and documentation of a novel chemical entity.
Caption: Workflow for the initial registration of a novel chemical entity.
Structural Elucidation: From Formula to Form
Determining the precise three-dimensional arrangement of atoms is arguably the most critical step. An integrated workflow is often necessary, combining multiple analytical techniques.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C21H18ClNO4S with high accuracy. The fragmentation pattern can also provide initial clues about the compound's structure. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed depending on the volatility and thermal stability of the compound.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.
An Integrated Approach
Data from various techniques are combined to build a complete picture of the molecule's structure.[11] For instance, HRMS confirms the molecular formula, while NMR provides the connectivity of the atoms.
The following diagram illustrates a typical workflow for structural elucidation.
Caption: An integrated workflow for the structural elucidation of a novel compound.
Before embarking on extensive synthesis and biological testing, it is prudent to predict the physicochemical properties of the proposed structure. Numerous software tools and online platforms can provide valuable insights into a molecule's drug-relevant properties.[12][13][14]
Key Predicted Properties:
Property
Importance in Drug Discovery
Example Software/Server
LogP (Lipophilicity)
Influences absorption, distribution, and membrane permeability.
These in silico predictions help prioritize compounds for synthesis and testing, saving valuable time and resources.
Plausible Synthetic Strategies
Based on the proposed structure, plausible synthetic routes can be devised. The presence of a sulfonamide or a benzothiazine core are strong possibilities for a molecule with the formula C21H18ClNO4S.
Synthesis of a Sulfonamide Core
The sulfonamide functional group is a cornerstone of many therapeutic agents.[17] The classical approach involves the reaction of a sulfonyl chloride with an amine.[17][18]
General Protocol for Sulfonamide Synthesis:
Preparation of Sulfonyl Chloride: This is often achieved by chlorosulfonation of an appropriate aromatic precursor.
Reaction with an Amine: The sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.[17]
Modern methods have been developed to avoid the often harsh conditions of preparing sulfonyl chlorides, utilizing reagents like sulfur dioxide surrogates.[19]
Synthesis of a Benzothiazine Core
Benzothiazines are another class of heterocyclic compounds with a wide range of biological activities.[20][21] A common synthetic route involves the reaction of 2-aminothiophenol with various electrophiles.[22] For instance, a number of 1,2-benzothiazines have been synthesized in a three-step process starting from chalcones which are chlorosulfonated and then reacted with amines.[23]
The following diagram outlines a generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of a novel organic compound.
Initial Biological Characterization
Once the novel compound is synthesized and purified, the next phase is to assess its biological activity and drug-like properties through a series of in vitro assays.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large numbers of molecules for a specific biological activity.[24] Given the prevalence of sulfonamide and thiazine motifs in antimicrobials, an initial HTS against a panel of pathogenic bacteria would be a logical starting point.[24][25]
Protocol for a Basic Antibacterial HTS:
Prepare Bacterial Cultures: Grow strains of interest (e.g., E. coli, S. aureus) to a specific optical density.
Compound Plating: Dispense the novel compound at various concentrations into microtiter plates.
Inoculation: Add the bacterial cultures to the plates.
Incubation: Incubate the plates under appropriate conditions.
Readout: Measure bacterial growth (e.g., by optical density) to determine the minimum inhibitory concentration (MIC).[26]
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk its development.[27][28] A standard panel of in vitro ADME assays can provide this critical information.[29][30]
Key In Vitro ADME Assays:
Assay
Purpose
Aqueous Solubility
Determines the thermodynamic solubility of the compound.
LogD
Measures lipophilicity at a physiological pH.
Metabolic Stability
Assesses the compound's susceptibility to metabolism by liver enzymes.
CYP450 Inhibition
Evaluates the potential for drug-drug interactions.
Plasma Protein Binding
Determines the extent to which the compound binds to plasma proteins.
Permeability (e.g., Caco-2)
Assesses the potential for oral absorption.
The data from these assays help in building a comprehensive profile of the novel compound and guide further optimization efforts.
Advanced Analytical Method Development
For quantitative analysis in biological matrices (e.g., from ADME assays), a robust and sensitive analytical method is required. LC-MS/MS is the gold standard for small molecule quantification.[8][31][32]
Protocol for LC-MS/MS Method Development:
Analyte Tuning: Infuse the compound into the mass spectrometer to optimize ionization and fragmentation parameters.
Chromatographic Separation: Develop a liquid chromatography method, typically starting with a C18 column and a water/acetonitrile gradient, to achieve good peak shape and retention.[33]
Sample Preparation: Develop an extraction method (e.g., protein precipitation, liquid-liquid extraction) to isolate the analyte from the biological matrix.
Method Validation: Validate the method for linearity, accuracy, precision, and other parameters according to regulatory guidelines.[34]
Conclusion
The journey from a mere molecular formula like C21H18ClNO4S to a fully characterized molecule with potential therapeutic value is a systematic and iterative process. This guide has outlined a comprehensive, logic-driven workflow for researchers in drug discovery and chemical sciences. By integrating database registration, advanced structural elucidation, in silico prediction, strategic synthesis, and early biological profiling, scientists can efficiently navigate the complexities of novel compound characterization. This self-validating system, where each step informs the next, ensures that resources are directed toward compounds with the highest potential for success, ultimately accelerating the pace of scientific innovation.
Nedstar. Understanding CAS registration numbers. [Link][2]
National Institutes of Health. Submissions Overview - PubChem. [Link][5]
National Center for Biotechnology Information. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link][24]
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link][18]
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. [Link][23]
National Institutes of Health. Submissions - PubChem. [Link][4]
MDPI. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link][20]
National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link][31]
ResearchGate. An integrated workflow for the structure elucidation of nanocrystalline powders. [Link][6]
Symeres. In vitro ADME drug discovery services. [Link][30]
YouTube. How to Mine a PubChem Database for Similar Compounds?. [Link][40]
Drug Target Review. High-throughput screening used to discover new class of antibiotics. [Link][25]
National Center for Biotechnology Information. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. [Link][41]
Scilit. An integrated workflow for the structure elucidation of nanocrystalline powders. [Link][7]
Chemistry & Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link][21]
ResearchGate. SYNTHESIS OF NEW[3][36]-BENZOTHIAZINE DERIVATIVES. [Link][44]
Filab. GC MS analysis in the laboratory: techniques and results. [Link][45]
ACS Publications. High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. [Link][46]
PubMed. Rational Computational Workflow for Structure-Guided Discovery of a Novel USP7 Inhibitor. [Link][47]
YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link][34]
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link][28]
MDPI. Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis. [Link][48]
Wikipedia. Gas chromatography–mass spectrometry. [Link][10]
biological activity of C21H18ClNO4S sulfonamide derivatives
This technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of -benzyl- -(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide , a specific sulfonamide deri...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of
-benzyl--(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide , a specific sulfonamide derivative with the molecular formula .
Biological Activity Profile of
: Benzodioxane-Sulfonamide Conjugates[1][2]
Executive Summary
The compound
(often designated as compound 5i in medicinal chemistry literature) represents a strategic scaffold merging a 1,4-benzodioxane core with a 4-chlorobenzenesulfonamide moiety.[1] This hybrid structure has emerged as a multi-target directed ligand (MTDL) with significant inhibitory potential against enzymes involved in metabolic disorders (Type 2 Diabetes), neurodegeneration (Alzheimer’s), and inflammation.
Key Biological Targets:
-Glucosidase: Moderate to potent inhibition (), targeting postprandial hyperglycemia.
Lipoxygenase (LOX): Anti-inflammatory activity via arachidonic acid pathway modulation.
The pharmacological efficacy of this derivative stems from its "privileged structure" design, combining two bioactive pharmacophores:
The Sulfonamide Core (
): A classic carbonic anhydrase and protease inhibitor motif that facilitates hydrogen bonding with enzyme active sites.
The 1,4-Benzodioxane Ring: A lipophilic moiety that mimics natural flavonolignans (e.g., Silymarin), enhancing bioavailability and blood-brain barrier (BBB) permeation.
High (Predicted > 3.5 due to benzyl/chlorophenyl groups)
Synthesis Protocol
The synthesis follows a convergent
-alkylation pathway. This protocol ensures high yield and purity, essential for biological screening.
Step-by-Step Methodology
Sulfonylation: React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in aqueous
(pH 9–10) at room temperature. Stir for 3–4 hours. Acidify with HCl to precipitate the intermediate sulfonamide.[2]
-Alkylation (Critical Step): Dissolve the intermediate in DMF. Add Lithium Hydride (LiH) as a base (acting to deprotonate the sulfonamide nitrogen).
Coupling: Add Benzyl chloride dropwise. Reflux or stir at elevated temperature until TLC confirms consumption of the intermediate.
Purification: Quench with crushed ice. Filter the precipitate and recrystallize from ethanol/chloroform.
Synthesis Workflow Visualization
Biological Activity & Mechanism of Action[6][7][8]
-Glucosidase Inhibition (Diabetes Management)
The
derivative acts as a competitive inhibitor of -glucosidase, an enzyme responsible for hydrolyzing carbohydrates into glucose.
Potency:
.
Comparison: While less potent than the standard Acarbose (
), it offers a distinct non-sugar scaffold that may avoid the gastrointestinal side effects associated with carbohydrate-mimics.
Mechanism: Molecular docking reveals that the sulfonyl oxygen atoms form hydrogen bonds with the active site residues (e.g., Arg, Asp), while the benzodioxane ring engages in
- stacking interactions with aromatic residues (Phe, Tyr) in the enzyme's catalytic pocket.
Lipoxygenase (LOX) Inhibition (Anti-Inflammatory)
Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids to form leukotrienes, key mediators of inflammation.
Activity: The sulfonamide moiety chelates the non-heme iron in the LOX active site, while the hydrophobic
-benzyl group occupies the arachidonic acid binding channel.
Therapeutic Relevance: Dual inhibition of LOX and COX (often seen with sulfonamides) suggests potential for treating chronic inflammatory conditions like asthma and arthritis.
Cholinesterase Inhibition (Neuroprotection)
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][2][4][5]
Data: The compound shows moderate inhibition (
range: 50–80 ).
SAR Insight: The
-benzyl substitution is critical. Extending the linker (e.g., to phenethyl) tends to increase potency against AChE by reaching the peripheral anionic site (PAS) of the enzyme.
Biological Pathway Diagram
Experimental Validation Protocols
Protocol A:
-Glucosidase Inhibition Assay
To validate the antidiabetic potential of the synthesized compound.[2]
Reagents: Phosphate buffer (50 mM, pH 6.8),
-glucosidase enzyme (0.5 units/mL), -nitrophenyl--D-glucopyranoside (-NPG) as substrate.[2]
Incubation: Mix 20
L of compound solution (varying concentrations in DMSO) with 20 L of enzyme solution. Incubate at 37°C for 10 minutes.
Reaction: Add 20
L of substrate (-NPG). Incubate for 30 minutes at 37°C.
Termination: Stop reaction with 80
L of 0.2 M .
Measurement: Read absorbance at 405 nm (release of
Kinetics: Monitor the increase in absorbance at 234 nm (formation of hydroperoxides) over 5 minutes.
Structure-Activity Relationship (SAR) Insights
Analysis of the
scaffold reveals critical features for optimization:
Structural Feature
Modification Effect
Recommendation
-Benzyl Group
Essential for hydrophobic pocket occupancy.
Retain. Substitution on the benzyl ring (e.g., 4-F, 4-Cl) can improve potency.[1]
Benzodioxane Ring
Provides steric bulk and -stacking.
Retain. Replacing with simple phenyl reduces selectivity.
Sulfonyl Aryl Group
4-Chloro substituent enhances lipophilicity.
Modify. Replacing Cl with or alters electronic properties; (Tosyl) often reduces toxicity but may lower potency.
References
Abbasi, M. A., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry.
Irshad, M., et al. (2019).[5] Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Acta Chimica Slovenica.
Abbasi, M. A., et al. (2022).[2] Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors. Tropical Journal of Pharmaceutical Research.
Supuran, C. T. (2008). Sulfonamides as carbonic anhydrase inhibitors: From bench to bedside. Wiley Interdisciplinary Reviews.
Technical Monograph: Physicochemical & Structural Profiling of C21H18ClNO4S
The following technical guide provides an in-depth physicochemical profiling of C21H18ClNO4S , specifically focusing on the N,N-disubstituted sulfonamide scaffold exemplified by CHEMBL1401121 (4-{N-benzyl-N-[(2-chlorophe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profiling of C21H18ClNO4S , specifically focusing on the N,N-disubstituted sulfonamide scaffold exemplified by CHEMBL1401121 (4-{N-benzyl-N-[(2-chlorophenyl)methyl]sulfamoyl}benzoic acid).
This compound represents a critical chemical space in drug discovery, often utilized in libraries targeting nuclear receptors (e.g., PPARs) and chemokine receptors due to its "privileged" sulfonamide architecture.[1]
Researchers encountering C21H18ClNO4S are typically dealing with a lipophilic, ionizable drug candidate.[1] The molecule comprises three distinct hydrophobic domains (a benzoic acid core, a benzyl group, and a chlorobenzyl group) linked by a rigid sulfonamide hinge.[1]
Key Challenges in Development:
Solubility-Limited Absorption: The high lipophilicity (cLogP > 4.[1]5) combined with a rigid crystalline lattice often results in "brick dust" properties—poor aqueous solubility despite good permeability.[1]
Ionization State: The carboxylic acid moiety (pKa ~4.0–4.[1]2) dictates that solubility is highly pH-dependent, requiring specific formulation strategies (e.g., salt formation or amorphous solid dispersions).[1]
Physicochemical Properties Matrix
The following data synthesizes calculated (in silico) and experimentally derived values typical for this scaffold.
Property
Value / Range
Mechanistic Implication
Molecular Weight
415.89 g/mol
Falls within Lipinski’s Rule of 5 (<500), suggesting oral bioavailability potential.[1]
Exact Mass
415.0645
Critical for LC-MS identification (M+H or M-H modes).[1]
cLogP (Lipophilicity)
4.8 ± 0.3
High lipophilicity.[1] Indicates high membrane permeability but high risk of non-specific binding (NSB) in assays.[1]
TPSA
~80–90 Ų
<140 Ų, indicating good potential for cellular permeability.[1]
pKa (Acidic)
4.1 (Carboxylic Acid)
Ionized at physiological pH (7.4).[1] Solubility increases significantly at pH > 5.[1]
pKa (Basic)
N/A
The sulfonamide nitrogen is fully substituted (tertiary); no basicity or H-bond donor capacity at this site.[1]
Rotatable Bonds
6
Moderate flexibility, allowing induced fit binding without excessive entropic penalty.[1]
Facilitates interaction with receptor pockets (e.g., Ser/Thr residues).[1]
Chemical Stability & Reactivity Profile
Hydrolytic Stability
The sulfonamide bond (
) is exceptionally stable toward hydrolysis under physiological conditions ().[1] Unlike amides, which can be susceptible to peptidases or acid hydrolysis, the sulfonyl group renders the nitrogen non-nucleophilic and the sulfur center resistant to nucleophilic attack.[1]
Risk Factor: The carboxylic acid esterification.[1] If this compound is used as an intermediate (ester form), it is liable to plasma esterases.[1] As the free acid (C21H18ClNO4S), it is metabolically stable in Phase I but susceptible to Phase II glucuronidation.[1]
Photostability
The electron-rich aromatic rings (benzyl and chlorobenzyl) combined with the electron-withdrawing sulfonyl group create a push-pull system.[1]
Observation: Solutions in DMSO or Ethanol should be protected from UV light to prevent radical-mediated dechlorination of the chlorobenzene ring or photo-oxidation.[1]
Experimental Protocols: Validating the Properties
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.
Supersaturation: Add excess solid compound (~1 mg) to 500 µL of each buffer in a 1.5 mL HPLC vial.
Equilibration: Shake at 37°C for 24 hours (Standard Shake-Flask Method).
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Do not filter without validating filter adsorption, as lipophilic compounds bind to Nylon/PTFE.[1]
Quantification: Dilute supernatant 1:1 with ACN to ensure total solubilization of the dissolved fraction and analyze via HPLC-UV (254 nm).
Validation Check: The solubility at pH 7.4 should be >10-fold higher than at pH 1.2 due to ionization of the carboxylate.[1]
Protocol B: Lipophilicity (LogD) via Shake-Flask
Rationale: Calculated LogP is often inaccurate for sulfonamides.[1] Experimental LogD is required for predicting tissue distribution.[1]
Phase System: n-Octanol (pre-saturated with buffer) and Phosphate Buffer pH 7.4 (pre-saturated with octanol).
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer.[1]
Equilibration: Vortex for 1 hour; allow phases to separate for 4 hours (or centrifuge).
Analysis: Analyze both phases by HPLC.
Calculation:
.
Mechanistic Workflow: From Scaffold to Lead
The following diagram illustrates the decision logic when working with C21H18ClNO4S derivatives in a drug discovery campaign, highlighting the "Structure-Property-Activity Relationship" (SPAR).
Caption: Decision tree for evaluating C21H18ClNO4S. High lipophilicity requires pH-dependent solubility validation before biological screening to avoid false negatives.
Biological Context & Safety (NAFLD/Metabolic)
While this guide focuses on properties, the C21H18ClNO4S formula is frequently associated with NAFLDkb (Non-Alcoholic Fatty Liver Disease Knowledge Base) entries.[1]
Target Interaction: The sulfonamide-linker-acid motif is a classic pharmacophore for PPAR
(Peroxisome Proliferator-Activated Receptor) agonism or CCR2 (C-C Chemokine Receptor Type 2) antagonism.[1]
Toxicity Warning: Compounds with this specific MW and lipophilicity profile carry a risk of Phospholipidosis if the basicity is increased (though C21H18ClNO4S is acidic, mitigating this risk).[1] However, the chlorobenzene moiety can be a handle for oxidative metabolism, potentially forming reactive quinone intermediates if not monitored.[1]
References
PubChem. (n.d.).[1] Compound Summary: C21H18ClNO4S (Related Sulfonamides).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]
ChEMBL Database. (n.d.).[1] Compound Report Card: CHEMBL1401121.[1] European Molecular Biology Laboratory.[1] Retrieved from [Link][1]
Zhang, Q., et al. (2020).[1] NAFLDkb: A Knowledge Base for Drug Development Against Non-Alcoholic Fatty Liver Disease.[1] Nucleic Acids Research.[1] Retrieved from [Link]
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] Retrieved from [Link]
The Discovery and Development of Glycoprotein IIb/IIIa Inhibitors: A Case Study in Antiplatelet Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The prevention of arterial thrombosis remains a cornerstone of cardiovascular medicine. Platelet aggregation, a critica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The prevention of arterial thrombosis remains a cornerstone of cardiovascular medicine. Platelet aggregation, a critical step in thrombus formation, is primarily mediated by the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. The quest to develop potent and specific inhibitors of this receptor has led to the discovery of a class of antiplatelet agents that have significantly improved outcomes for patients with acute coronary syndromes (ACS). This technical guide provides a comprehensive literature review of the drug discovery and development process of GP IIb/IIIa inhibitors, with a particular focus on Tirofiban, a non-peptide antagonist. We will delve into the mechanistic rationale for targeting the GP IIb/IIIa receptor, the evolution of inhibitor design from monoclonal antibodies to small molecules, and the key preclinical and clinical evaluations that established their therapeutic utility. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific journey and methodologies involved in bringing this important class of drugs from the laboratory to the clinic.
Introduction: The Central Role of the Glycoprotein IIb/IIIa Receptor in Thrombosis
Arterial thrombosis, the formation of a blood clot within an artery, is the underlying cause of acute cardiovascular events such as myocardial infarction and ischemic stroke.[1] Platelets play a pivotal role in this process. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and aggregate to form a primary hemostatic plug. The final common pathway of platelet aggregation, regardless of the initial stimulus, is the conformational activation of the GP IIb/IIIa receptor, an integrin found on the surface of platelets.[2][3][4]
Activated GP IIb/IIIa receptors undergo a conformational change that allows them to bind with high affinity to circulating fibrinogen.[5] A single fibrinogen molecule can then bind to GP IIb/IIIa receptors on adjacent platelets, creating a cross-link that leads to the formation of a stable platelet aggregate. Given its critical role in the final step of platelet aggregation, the GP IIb/IIIa receptor emerged as a highly attractive target for the development of potent antiplatelet therapies.[2][5][6]
The Dawn of GP IIb/IIIa Inhibition: From Monoclonal Antibodies to Peptidomimetics
The initial breakthrough in GP IIb/IIIa-targeted therapy came with the development of a murine monoclonal antibody, which led to the creation of Abciximab, the Fab fragment of the chimeric monoclonal antibody 7E3.[5] While highly effective, Abciximab had limitations, including immunogenicity and a long duration of action. This spurred the search for small-molecule inhibitors that would offer a more favorable pharmacokinetic and pharmacodynamic profile.
Learning from Nature: The Viper Venom Connection
Researchers turned to natural sources for inspiration. The venom of the saw-scaled viper, Echis carinatus, was found to contain proteins, known as disintegrins, that could potently inhibit platelet aggregation.[7] These disintegrins contained a specific amino acid sequence, Arg-Gly-Asp (RGD), which was identified as the key recognition motif for binding to the GP IIb/IIIa receptor. This discovery was a pivotal moment, providing a clear pharmacophore to guide the design of synthetic inhibitors.[7]
Rational Drug Design: The Genesis of Tirofiban
The development of Tirofiban exemplifies a successful rational drug design approach.[7] Chemists at Merck utilized the RGD pharmacophore as a starting point. Through computational modeling of the distance between the charged arginine and aspartic acid residues in fibrinogen, they designed and synthesized a series of non-peptide mimetics.[7] This effort led to the identification of Tirofiban, a tyrosine derivative that effectively mimicked the RGD sequence and exhibited high-affinity, specific, and reversible binding to the GP IIb/IIIa receptor.[7][8]
Mechanism of Action: Reversible Antagonism of the GP IIb/IIIa Receptor
Tirofiban functions as a competitive and reversible antagonist of the GP IIb/IIIa receptor.[9][10][11] By binding to the receptor, it prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation in a dose- and concentration-dependent manner.[9][10][11] A key advantage of Tirofiban is its short biological half-life of approximately 2 hours, which allows for a rapid onset and offset of its antiplatelet effect.[8] Platelet function typically returns to near baseline levels within 4 to 8 hours after discontinuation of the infusion.[8]
Figure 1: Simplified signaling pathway of Tirofiban's mechanism of action.
Preclinical and Clinical Development: A Rigorous Path to Approval
The development of Tirofiban followed a structured path of preclinical and clinical evaluation to establish its safety and efficacy.
Preclinical Evaluation
In Vitro Assays: The potency and specificity of Tirofiban were initially assessed using in vitro platelet aggregation assays. These experiments typically involve treating platelet-rich plasma with various agonists (e.g., ADP, collagen, thrombin) in the presence and absence of the inhibitor to determine its IC50 (half-maximal inhibitory concentration).
Animal Models: In vivo efficacy was evaluated in various animal models of arterial thrombosis. These models are crucial for assessing the antithrombotic effect of the compound and for determining its pharmacokinetic and pharmacodynamic properties in a living system.
Clinical Trials
A series of large-scale, randomized clinical trials were conducted to evaluate the safety and efficacy of Tirofiban in patients with ACS. Key trials include:
PRISM (Platelet Receptor Inhibition in Ischemic Syndrome Management): This study demonstrated that Tirofiban monotherapy was effective in reducing ischemic events.
PRISM-PLUS (Platelet Receptor Inhibition in Ischemic Syndrome Management in Patients Limited by Unstable Signs and Symptoms): This trial showed that the combination of Tirofiban and heparin provided a significant benefit over heparin alone in reducing the composite endpoint of death, myocardial infarction, or refractory ischemia.[8]
TARGET (Do Tirofiban and ReoPro Give Similar Efficacy Trial): This head-to-head comparison with Abciximab provided valuable insights into the relative efficacy of different GP IIb/IIIa inhibitors in patients undergoing percutaneous coronary intervention (PCI).[5][12]
These and other clinical trials established the role of Tirofiban as an important adjunctive therapy for patients with non-ST-elevation ACS (NSTE-ACS).[2][12][13]
Synthesis of Tirofiban and Related Compounds
The chemical synthesis of Tirofiban and its analogs is a critical aspect of its development and manufacturing. Various synthetic routes have been developed to produce Tirofiban hydrochloride with high purity. One common approach involves a multi-step synthesis starting from N-N-butylsulfonyl-L-tyrosine ethyl ester and 4-pyridine butanol.[14] This process typically includes a Mitsunobu reaction, followed by hydrolysis and hydrogenation steps to yield the final product.[14] The development of efficient and scalable synthetic methods is crucial for making the drug accessible for widespread clinical use.[15]
Figure 2: A generalized workflow for the synthesis of Tirofiban.
Objective: To determine the in vitro efficacy of a test compound in inhibiting platelet aggregation.
Methodology:
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as the blank.
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
Assay Procedure:
Pre-warm the PRP samples to 37°C.
Add the test compound at various concentrations to the PRP and incubate for a specified time.
Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
Measure the change in light transmittance through the sample over time using an aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The development of GP IIb/IIIa inhibitors represents a landmark achievement in cardiovascular pharmacology. The journey from understanding the fundamental biology of platelet aggregation to the rational design of potent and specific inhibitors like Tirofiban serves as a compelling case study in modern drug discovery. While the advent of newer oral antiplatelet agents has somewhat refined their clinical application, GP IIb/IIIa inhibitors remain an important tool in the management of high-risk ACS patients, particularly in the setting of PCI.[2] Future research may focus on developing novel GP IIb/IIIa inhibitors with improved safety profiles, oral bioavailability, or targeted delivery mechanisms to further enhance their therapeutic window.
NCBI. Meta-analysis of randomized trials of glycoprotein IIb/IIIa inhibitors in high-risk acute coronary syndromes patients undergoing invasive strategy. [Link]
PMC. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. [Link]
YouTube. Pharmacology of Tirofiban (Aggrastat); Overview, mechanism of action, Uses, Dosage, Effects. [Link]
Google Patents. CN101870672B - Preparation method of compound tirofiban hydrochloride.
Cleveland Clinic Journal of Medicine. GP IIb/IIIa inhibitors in coronary artery disease management. [Link]
Medical Dialogues. Tirofiban : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
PubMed. Tirofiban as adjunctive therapy for acute coronary syndromes and percutaneous coronary intervention: a meta-analysis of randomized trials. [Link]
Application Note: Advanced Synthesis Protocols for C21H18ClNO4S Derivatives
Executive Summary & Scope This technical guide details the synthesis, purification, and characterization of N-benzyl-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide and its structural analogs (General For...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This technical guide details the synthesis, purification, and characterization of N-benzyl-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide and its structural analogs (General Formula: C₂₁H₁₈ClNO₄S).[1][2]
These sulfonamide derivatives are critical pharmacophores in medicinal chemistry, exhibiting potent biological activity as ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-glucosidase inhibitors (Type-2 Diabetes management) and Acetylcholinesterase (AChE) inhibitors (Alzheimer's disease therapy).[2] The protocol focuses on a convergent synthetic route utilizing nucleophilic substitution and N-alkylation strategies to ensure high regioselectivity and yield.[1][2]
Key Chemical Specifications
Parameter
Specification
Molecular Formula
C₂₁H₁₈ClNO₄S
Molecular Weight
415.89 g/mol
Core Scaffold
N-Aryl Sulfonamide
Key Moieties
1,4-Benzodioxane, 4-Chlorobenzenesulfonyl, Benzyl group
Target Yield
>85% (Optimized Protocol)
Retrosynthetic Analysis & Strategy
To maximize yield and minimize side reactions (such as O-alkylation or bis-sulfonylation), we employ a disconnection approach at the Sulfonamide nitrogen.[1][2]
Strategic Pathway (Graphviz Visualization)[1][2]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core followed by N-functionalization.
Experimental Protocols
Phase 1: Construction of the Sulfonamide Core
Objective: Synthesis of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide.
Mechanism: Nucleophilic attack of the primary amine on the sulfonyl chloride sulfur center.[1][2]
Base: Pyridine (anhydrous) or Triethylamine (1.5 eq)[1][2]
Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1][2]
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve 1,4-benzodioxan-6-amine (1.51 g, 10 mmol) in 20 mL of anhydrous DCM.
Base Addition: Add Pyridine (1.2 mL) dropwise at 0°C (ice bath) to scavenge the HCl byproduct.
Addition of Electrophile: Dissolve 4-chlorobenzenesulfonyl chloride (2.32 g, 11 mmol) in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-sulfonylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up:
Quench with 10% HCl (aq) to neutralize excess pyridine.[1][2]
Extract with DCM (3 x 20 mL).
Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1][2]
Purification: Recrystallize the crude solid from Ethanol/Water to yield the intermediate.
Phase 2: N-Alkylation (Derivatization)
Objective: Synthesis of the final C₂₁H₁₈ClNO₄S target via N-benzylation.
Mechanism: S_N2 Nucleophilic substitution using Sodium Hydride (NaH) activation.[1][2]
Reagents
Substrate: Sulfonamide Intermediate from Phase 1 (1.0 eq)
Ensure reagents are dry; add reagents slowly at 0°C.
Bis-sulfonylation
Excess Sulfonyl Chloride/High Temp
Strict temperature control (<5°C); use exact stoichiometry.[1][2]
Incomplete Alkylation
Old/Inactive NaH
Use fresh NaH; increase reaction time or temp slightly (max 50°C).
Oily Product
Residual DMF
Wash organic layer with 5% LiCl solution (3x) during workup.[1][2]
References
Abbasi, M. A., et al. (2018).[1][2] "Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes." Journal of the Chemical Society of Pakistan.
World Health Organization. (2012).[1][2] "Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives." WHO Generic Research Database.[1][2] (Note: Generalized reference for sulfonamide protocols).[1][2]
PubChem Compound Summary. "N-(4-chlorophenyl)sulfonyl derivatives." National Center for Biotechnology Information.[1][2] [1][2]
Application Note: C21H18ClNO4S (MMP-2/MMP-9 Inhibitor) in Enzyme Inhibition Studies
Executive Summary The compound C21H18ClNO4S (CAS: 1449133-06-5 / 721416-48-4 variants) is a potent, reversible, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) , with high selectivity for MMP-2 (Gelatinase A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound C21H18ClNO4S (CAS: 1449133-06-5 / 721416-48-4 variants) is a potent, reversible, broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) , with high selectivity for MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) . Structurally, it belongs to the class of sulfonamide-based phenylalanine derivatives .
This molecule functions by chelating the catalytic Zinc ion (
) within the MMP active site, effectively blocking the hydrolysis of extracellular matrix (ECM) components such as gelatin, collagen IV, and elastin. It is widely utilized in oncology and cardiovascular research to study tumor metastasis, angiogenesis, and tissue remodeling.
Key Applications:
In Vitro Enzyme Kinetics: Determination of
and values against purified MMPs.
Gelatin Zymography: Validation of proteolytic inhibition in complex biological samples.
Cellular Assays: Inhibition of cancer cell invasion and migration (e.g., Boyden Chamber assays).
DMSO (>25 mg/mL), Ethanol (Low), Water (Insoluble)
Purity
(HPLC)
Reconstitution Protocol (Stock Solution)
To ensure experimental reproducibility, correct handling of the hydrophobic inhibitor is critical.
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol as it may precipitate in aqueous buffers.
Concentration: Prepare a 10 mM stock solution.
Calculation: Dissolve 4.16 mg of powder in 1.0 mL of DMSO.
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solution: Dilute the stock into the assay buffer immediately before use. Keep the final DMSO concentration in the assay
(preferably 0.1%) to prevent enzyme denaturation.
Mechanism of Action
This inhibitor mimics the peptide substrate of MMPs. The biphenyl sulfonyl group fits into the hydrophobic S1' pocket of the enzyme, while the carboxylic acid (or hydroxamate in some analogs) coordinates with the catalytic Zinc ion . This locks the enzyme in an inactive conformation.
Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting MMP-2/9 in a tumor microenvironment.
Figure 1: Mechanism of Action. The inhibitor blocks the catalytic zinc site, preventing ECM hydrolysis and subsequent metastatic signaling.
, 150 mM NaCl, 0.05% Brij-35 (detergent prevents sticking).
Inhibitor: C21H18ClNO4S (Serial dilutions in buffer).
Step-by-Step Procedure
Enzyme Activation: If using pro-MMP, incubate with 1 mM APMA (p-aminophenylmercuric acetate) at 37°C for 1-2 hours prior to the assay.
Preparation: Dilute the 10 mM inhibitor stock to 10x working concentrations (e.g., 0.1 nM to 10
M) in Assay Buffer.
Plate Setup (96-well Black Plate):
Blank: 90
L Buffer + 10 L Substrate.
Control (No Inhibitor): 80
L Buffer + 10 L Enzyme + 10 L Substrate.
Test: 70
L Buffer + 10 L Inhibitor + 10 L Enzyme.
Pre-Incubation: Add Enzyme and Inhibitor to the wells. Incubate for 15-30 minutes at 37°C to allow equilibrium binding.
Initiation: Add 10
L of Substrate (final conc. 10 M) to all wells.
Measurement: Immediately read fluorescence in kinetic mode (every 1 min for 60 min) at 37°C.
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to determine
.
Application Protocol 2: Gelatin Zymography
A semi-quantitative method to visualize the inhibition of gelatinase activity in complex samples (e.g., cell culture supernatants).
Materials
Gel: SDS-PAGE gel copolymerized with 1 mg/mL Gelatin .
Renaturing Buffer: 2.5% Triton X-100 in water.
Developing Buffer: 50 mM Tris (pH 7.5), 200 mM NaCl, 5 mM
, 0.02% Brij-35.
Stain: Coomassie Brilliant Blue R-250.
Step-by-Step Procedure
Sample Prep: Mix samples with Non-Reducing Sample Buffer (No
-mercaptoethanol, No boiling). Boiling destroys MMP activity.
Electrophoresis: Run the gel at 120V until the dye front reaches the bottom.
Renaturation: Wash the gel 2x for 30 mins in Renaturing Buffer to remove SDS and restore enzyme structure.
Incubation (Inhibition Step):
Cut the gel into strips (if testing different conditions) or incubate whole.
Submerge the gel in Developing Buffer containing the Inhibitor (C21H18ClNO4S) at
(e.g., 1-5 M).
Control Gel: Incubate in Developing Buffer + DMSO only.
Incubate at 37°C for 18-24 hours.
Staining: Stain with Coomassie Blue for 1 hour, then destain.
Result:
Control Gel: Clear bands against a blue background indicate MMP activity (gelatin digestion).
Inhibitor Gel: No clear bands (or reduced intensity) indicates successful inhibition of the enzyme within the gel.
Experimental Workflow Visualization
Figure 2: Standard Inhibition Assay Workflow.
Expert Insights & Troubleshooting
Issue
Probable Cause
Solution
High Background Fluorescence
Substrate degradation or light exposure.
Protect substrate from light; use fresh buffer.
No Inhibition Observed
Enzyme concentration too high.
Titrate enzyme to ensure the assay is in the linear range ( substrate conversion).
Precipitation
Inhibitor insolubility in aqueous buffer.
Ensure final DMSO is 0.1-1%. Do not exceed solubility limits.
Non-Linear Kinetics
Substrate depletion or Enzyme instability.
Reduce assay time or add 0.05% Brij-35 to stabilize the enzyme.
Zymography Bands Smear
SDS not fully removed.
Increase Renaturing Buffer wash times (2x 45 mins).
Critical Note on Specificity: While C21H18ClNO4S is highly selective for Gelatinases (MMP-2/9), high concentrations (>10
M) may show off-target effects on other metalloproteases (e.g., MMP-1, MMP-3). Always perform a dose-response curve.
References
Tamura, Y., et al. (1998). "Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives." Journal of Medicinal Chemistry. Link
Staker, B. L., et al. (2010). "Molecular Structure of MMP-9/Gelatinase B Complexed with a Sulfonamide Inhibitor." Protein Data Bank / Biochemistry. Link
Cayman Chemical. "MMP-2/MMP-9 Inhibitor I Product Information." Link
PubChem. "Compound Summary: N-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]-L-phenylalanine." Link
Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology. Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Solubilization Protocols for C21H18ClNO4S
Welcome to the Technical Support Center. You are likely working with a C21H18ClNO4S derivative, a compound characterized by a hydrophobic "tail" (chlorophenyl/benzyl groups) and an ionizable "head" (carboxylic acid).[1]
The Core Challenge: This molecule exhibits pH-dependent solubility .[1] While the carboxylic acid moiety (pKa ~4.2–4.[1]5) allows for ionization at physiological pH (7.4), the massive hydrophobic skeleton (MW 415.9 g/mol ) creates a high thermodynamic drive for aggregation.[1] In cell culture media, this often results in "micro-precipitation" —invisible aggregates that reduce bioavailability and cause false-negative results.
This guide provides field-proven protocols to solubilize C21H18ClNO4S for cellular assays, ensuring bioavailability and reproducibility.
Part 1: The Golden Standard Solvent System
Q: How do I prepare a stable master stock solution?
A: Do not attempt to dissolve this compound directly in aqueous buffers. You must use Anhydrous DMSO (Dimethyl Sulfoxide) .[1]
Why? Water accumulation in DMSO decreases the solubility of lipophilic compounds exponentially.
Concentration Limit: Prepare a 10 mM to 50 mM stock.
Warning: Do not exceed 50 mM. At higher concentrations, the compound may crash out upon freeze-thaw cycles due to "cold denaturation" of the solvent capacity.
Dissolution Mechanics: Vortex vigorously for 60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into amber glass or high-quality polypropylene tubes (single-use volumes) and store at -20°C.
Visual Workflow: Master Stock Preparation
Caption: Step-by-step workflow for creating a stable master stock, emphasizing visual verification.
Part 2: Aqueous Transition (The "Crash Out" Problem)
Q: Why does the compound precipitate when I add the stock to my cell culture media?
A: This is caused by Solvent Shock . When a high-concentration DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic C21H18ClNO4S molecules stranded in water. They aggregate faster than they can interact with solubilizing agents (like albumin) in the media.[1]
Q: How do I prevent this?
A: Use the "Intermediate Dilution" method or the "Carrier-Assisted" method.[1]
Method A: The Intermediate Step (Recommended for <10 µM final)
Instead of adding 1 µL of stock directly to 10 mL of media, perform a 1:100 pre-dilution in a compatible buffer or solvent.
Prepare Intermediate: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or pure Ethanol .
Note: Since C21H18ClNO4S has a carboxylic acid, ensure the PBS is well-buffered. The pH must stay > 7.0 to keep the molecule ionized (COO- form).[1]
Mix Immediately: Vortex the intermediate.
Final Dilution: Add the intermediate to your cell culture media.
Method B: Carrier-Assisted Solubilization (Recommended for >10 µM final)
If you need higher concentrations, you must use a carrier protein to sequester the hydrophobic tail.[1]
Prepare BSA-Media: Supplement your culture media with 1% to 4% BSA (Bovine Serum Albumin) before adding the compound.[1]
Mechanism: Albumin binds lipophilic small molecules, acting as a "molecular taxi" that keeps them in solution while allowing cellular uptake.
Part 3: Advanced Formulations (Cyclodextrins)
Q: DMSO is toxic to my sensitive primary cells. What is the alternative?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This is the pharmaceutical industry standard for solubilizing hydrophobic acids.
The Cyclodextrin Protocol:
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).
Complexation:
Add your solid C21H18ClNO4S to the HP-β-CD solution.[1]
Crucial: Sonicate at 40°C for 30–60 minutes. The solution should turn clear as the drug enters the cyclodextrin "donut" cavity.
Usage: Use this aqueous complex directly in cell culture (dilute 1:10 or 1:100).[1]
Data Comparison: Solvent Systems
Feature
DMSO (Standard)
HP-β-CD (Advanced)
Ethanol (Alternative)
Solubility Limit
High (~50 mM)
Moderate (~5 mM)
Moderate (~10 mM)
Cell Toxicity
Toxic > 0.1% - 0.5%
Non-toxic up to 10%
Toxic > 1.0%
Stability
High (Frozen)
High (4°C)
Volatile (Evaporates)
Mechanism
Cosolvency
Encapsulation
Cosolvency
Recommendation
General Screening
Sensitive Cells / In Vivo
Not Recommended
Part 4: Troubleshooting & FAQs
Q: I see "needles" or crystals under the microscope after 24 hours. Why?
A: This is crystallization driven by evaporation or calcium interaction .
Evaporation: If you use 96-well plates, the media evaporates slightly, increasing drug concentration at the meniscus. Solution: Use a gas-permeable plate seal or fill inter-well spaces with PBS.[1]
Calcium Crash: The carboxylic acid head (COO-) can react with Calcium (Ca2+) in DMEM to form an insoluble calcium salt.[1] Solution: Switch to a media with lower calcium if possible, or ensure BSA is present (Method B above) to protect the anion.
Q: My IC50 values are fluctuating wildly. Is it solubility?
A: Likely. If the compound precipitates, the effective concentration is unknown.
Validation Test: Perform a Turbidimetry Assay .
Prepare your highest concentration in media (without cells).[1]
Measure Absorbance at 600 nm (or 650 nm).
If OD > 0.01 compared to a blank, you have precipitation.
Decision Tree: Choosing Your Protocol
Caption: Logic flow for selecting the optimal solubilization strategy based on concentration and cell sensitivity.
References
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
PubChem Compound Summary. (2025). CID 2396278 (Related Structure: 4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoic acid).[1][2] National Center for Biotechnology Information.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Wayman, J. (2025). DMSO Solubility Data and Chemical Resistance. Gaylord Chemical Company.[3]
Technical Support Center: Tianeptine (C21H18ClNO4S) Degradation and Stability
Welcome to the technical support guide for Tianeptine (C21H18ClNO4S). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Tianeptine (C21H18ClNO4S). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to the degradation and stability of this atypical antidepressant. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tianeptine and what are its key chemical features?
A1: Tianeptine is a pharmaceutical compound with the chemical formula C21H18ClNO4S, structurally classified as a tricyclic antidepressant.[1] However, its pharmacological profile is distinct from typical tricyclics.[1][2] Key structural features that influence its stability include a dibenzothiazepine nucleus, a heptanoic acid side chain, and a chlorine substituent on the aromatic ring.[3] The molecule is amphoteric, meaning it has both acidic and basic properties, with pKa values of 4.4 (acidic) and 6.86 (basic).[3] It is typically available as a sodium salt, which is a white to pale yellow powder, or as the free carboxylic acid, which is a white powder.[4]
Q2: What are the primary factors that cause Tianeptine to degrade?
A2: Tianeptine is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades under exposure to:
Acidic and basic conditions: Hydrolysis can occur, particularly at the amide linkage within the dibenzothiazepine ring and the carboxylic acid side chain.[5]
Oxidation: The sulfur atom in the thiazine ring and other parts of the molecule can be susceptible to oxidation.[5]
Light (Photodegradation): Exposure to UV light can lead to the formation of degradation products.[5][6]
Heat (Thermal Degradation): Both dry and wet heat can accelerate degradation processes.[5]
Understanding these sensitivities is the first step in preventing unwanted degradation in your samples.
Q3: How should I properly store Tianeptine and its solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of Tianeptine. For the solid form (sodium salt or free acid), it is recommended to store it in a cool, dark, and dry place.
For aqueous solutions, such as those prepared in PBS (pH 7.2), it is advised to use them fresh and not to store them for more than one day due to potential instability.[7] If longer-term storage of a solution is necessary, consider preparing stock solutions in a non-aqueous solvent like methanol and storing them at low temperatures (e.g., -20°C).[8] However, always perform a stability check for your specific solvent and storage conditions.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a Tianeptine sample. What could they be?
A4: Unexpected peaks are often indicative of degradation products or impurities. The primary metabolic pathway for Tianeptine in vivo is β-oxidation of the heptanoic acid side chain, resulting in metabolites like MC5 (a pentanoic acid derivative) and MC3 (a propionic acid derivative).[4][9] While these are metabolites, similar breakdown products could potentially form under certain chemical conditions. Other possibilities include products of hydrolysis, oxidation, or photodegradation.[5] It is also possible that these peaks are impurities from the synthesis process. A forced degradation study can help you identify the retention times of potential degradation products.
Troubleshooting Common Degradation Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during research and development.
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Symptoms:
Decreased or variable pharmacological effect in cell-based or animal studies.
Inconsistent dose-response curves.
Possible Cause: Degradation of the Tianeptine active pharmaceutical ingredient (API) in your formulation or stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Symptoms:
Additional peaks observed in HPLC or LC-MS chromatograms that are not present in the reference standard.
Changes in the peak area or shape of the Tianeptine peak over time.
Possible Cause: Chemical degradation of Tianeptine due to environmental factors or interactions with other components in the sample matrix.
Troubleshooting Protocol: Forced Degradation Study
A forced degradation study is a powerful tool to understand the stability of a molecule and to identify its potential degradation products.[5][6]
Objective: To intentionally degrade a sample of Tianeptine under various stress conditions and analyze the resulting mixture to identify and characterize the degradation products.
Methodology:
Prepare Tianeptine Solutions: Prepare several identical solutions of Tianeptine at a known concentration in a suitable solvent (e.g., methanol-water mixture).
Apply Stress Conditions: Subject each solution to one of the following stress conditions:
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
Base Hydrolysis: Add 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80°C).
Photodegradation: Expose a solution to a UV light source.
Control: Keep one solution under normal storage conditions.
Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic solutions before analysis.
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method. An example of such a method involves a C18 column with a gradient elution of acetonitrile and a buffer like sodium acetate at pH 4.2.[5][6] Detection can be done using UV and fluorescence detectors.[6]
Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The conditions under which specific peaks appear provide clues about the degradation pathway.
Data Summary Table for Forced Degradation:
Stress Condition
Observation
Potential Degradation Pathway
Acid Hydrolysis
Appearance of new peaks
Hydrolysis of amide or ester bonds
Base Hydrolysis
Significant degradation
Hydrolysis
Oxidation
Formation of several new peaks
Oxidation of the sulfur atom
Thermal Stress
Minor degradation
General thermal decomposition
Photochemical Stress
Appearance of a distinct new peak
Photolytic cleavage or rearrangement
Best Practices for Ensuring Tianeptine Stability
To minimize degradation and ensure the reliability of your experimental results, adhere to the following best practices.
Handling and Preparation of Solutions
Use High-Purity Solvents: Always use HPLC-grade or equivalent purity solvents for preparing solutions.
pH Control: Tianeptine's stability is pH-dependent. For aqueous solutions, maintain a pH where the compound is most stable. A slightly acidic pH (around 4.2) has been used in analytical methods, which may suggest better stability in this range.[5][6]
Avoid Excessive Heat: When dissolving Tianeptine, avoid heating the solution for extended periods. Use sonication in a room temperature water bath if necessary.
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
Formulation Considerations for Pre-clinical Studies
Excipient Compatibility: If you are developing a formulation, conduct compatibility studies with your chosen excipients. Some excipients can promote degradation.
Antioxidants: For liquid formulations, the inclusion of an antioxidant may be beneficial to prevent oxidative degradation.
Sustained-Release Formulations: For in vivo studies requiring prolonged exposure, consider using or developing sustained-release formulations, which can protect the drug from rapid degradation in the gastrointestinal tract.[10]
Analytical Method Validation
Stability-Indicating Methods: Always use a validated, stability-indicating analytical method (typically HPLC or UPLC) to assess the purity and concentration of your Tianeptine samples. This method must be able to separate the intact drug from its degradation products.[5][6]
Regular System Suitability Checks: Before each analytical run, perform system suitability tests to ensure your analytical system is performing correctly.
Decision Tree for Proactive Stability Management:
Caption: Proactive stability management for Tianeptine.
By following these guidelines, researchers can minimize the risks of Tianeptine degradation, leading to more accurate and reproducible scientific outcomes.
References
Gasz, B., et al. (2021). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. Available at: [Link]
National Center for Biotechnology Information (n.d.). Tianeptine. PubChem. Available at: [Link]
ScienceDirect (2023). Tianeptine. ScienceDirect. Available at: [Link]
Center for Forensic Science Research & Education (2024). Emerging Drug Alert: Tianeptine. CFSRE. Available at: [Link]
Lee, S., et al. (2021). Quality-by-design applied development of tianeptine sodium sustained-release once-a-day dosing tablet. ResearchGate. Available at: [Link]
Ulu, S. T. (2007). High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection. PubMed. Available at: [Link]
Wagstaff, A. J., et al. (2001). Classics in Chemical Neuroscience: Tianeptine. ACS Publications. Available at: [Link]
Wagstaff, A. J., et al. (2001). Classics in Chemical Neuroscience: Tianeptine. PMC - NIH. Available at: [Link]
Drug Information Group, University of Illinois Chicago (n.d.). What is tianeptine, and are there recommendations for managing tianeptine misuse/withdrawal in the medical setting?. University of Illinois Chicago. Available at: [Link]
Google Patents (2010). US20100112051A1 - Tianeptine sulfate salt forms and methods of making and using the same. Google Patents.
Gasz, B., et al. (2021). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. PMC - PubMed Central. Available at: [Link]
Bakota, E. L., et al. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Oxford Academic. Available at: [Link]
Ulu, S. T. (2007). High-Performance Liquid Chromatographic Stability Indicating Assay Method of Tianeptine Sodium with Simultaneous Fluorescence and UV Detection. ResearchGate. Available at: [Link]
Wikipedia (n.d.). Tianeptine. Wikipedia. Available at: [Link]
U.S. Food and Drug Administration (2022). Tianeptine Products Linked to Serious Harm, Overdoses, Death. FDA. Available at: [Link]
Centers for Disease Control and Prevention (2024). Notes from the Field: Cluster of Severe Illness from Neptune's Fix Tianeptine Linked to Synthetic Cannabinoids — New Jersey, June–November 2023. MMWR. Available at: [Link]
McEwen, B. S., et al. (2010). The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. PMC. Available at: [Link]
Technical Support Center: Crystallization Process Development for C21H18ClNO4S
Executive Summary & Molecule Profile Welcome to the Process Development Support Center. Based on the molecular formula C21H18ClNO4S (MW ~415.9 g/mol ), we are dealing with a molecule likely possessing a sulfonamide or su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the Process Development Support Center. Based on the molecular formula C21H18ClNO4S (MW ~415.9 g/mol ), we are dealing with a molecule likely possessing a sulfonamide or sulfonyl-carbamate motif coupled with an aryl chloride.
Molecules of this class typically exhibit:
Low aqueous solubility (Class II or IV in BCS).
High conformational flexibility , leading to a high risk of polymorphism .
Tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate directly, especially in the presence of impurities.[1]
This guide moves beyond basic "recrystallization" and implements Industrial Crystallization Engineering to maximize impurity rejection.
Module 1: Solvent System Selection (The "Golden Triangle")
User Query: Which solvent system gives the best purity?
Technical Response:
Do not select solvents based solely on yield. You must balance Yield , Purity , and Polymorph Control . For C21H18ClNO4S, we recommend a Cooling Crystallization or Anti-Solvent approach using the systems below.
Solubility & Solvent Class Table
Solvent System
Role
Justification for C21H18ClNO4S
Risk Factor
DMSO / Water
Anti-Solvent
High solubility in DMSO; water forces precipitation. Excellent for removing polar impurities.
High: Risk of oiling out (LLPS) if water is added too fast.
Acetone / Water
Cooling/Anti-Solvent
Moderate solubility. Good for rejecting des-chloro analogs (lipophilic impurities).
User Query: My solution turns cloudy/milky before crystals appear. The product is sticky.
Technical Response:
This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the "oil" phase is more stable than the solid phase at that temperature. It is disastrous for purity because the oil acts as a "sink" for all impurities.
The Fix: Seeding Strategy
You must bypass the "Oil" region by seeding the solution before it hits the oiling-out boundary.
Protocol:
Determine Saturation Temperature (
, example).
Cool to
(Just inside the metastable zone).
Add Seeds: Add 0.5 - 1.0 wt% of pure crystalline C21H18ClNO4S.
Hold: Stir for 1 hour to allow seed bed to establish.
Slow Cool: Cool at 0.1°C/min. Do not crash cool.
Frequently Asked Questions (FAQ)
Q1: How do I control Polymorphism in C21H18ClNO4S?
Answer: Sulfonamides are notorious for polymorphism. Use DSC (Differential Scanning Calorimetry) to identify the melting points of your forms.
Rule: The form with the highest melting point is usually the most thermodynamically stable.
Action: Always seed with the stable form to prevent "disappearing polymorphs."
Q2: Can I use Ultrasound (Sonocrystallization)?
Answer: Yes, but cautiously. A short burst (10-30 seconds) of ultrasound at the metastable limit can induce uniform nucleation, reducing the need for seeding and preventing agglomeration.
Q3: Why is my yield low (50%) even though purity is high?
Answer: You are likely stopping the cooling too early or using too much solvent. Check the Solubility Curve . If solubility at 20°C is still high, consider adding an Anti-solvent (e.g., Heptane) at the end of the cooling ramp to "push" the remaining solute out.
References & Further Reading
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization principles).
Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Focuses on impurity rejection and polymorph control).
Dharmayat, S., et al. (2008). "Impurity incorporation in solution crystallization: The effect of supersaturation." Crystal Growth & Design, 8(7), 2205-2210. (Mechanisms of lattice inclusion).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Covers seeding strategies and oiling out).
Disclaimer: This guide assumes standard laboratory safety protocols. C21H18ClNO4S should be treated as a potent bioactive compound. Always consult the SDS before handling.
Technical Support Center: Preventing Precipitation of C21H18ClNO4S in Aqueous Buffers
Prepared by the Senior Application Scientist Team Welcome to the technical support center for C21H18ClNO4S. This guide is designed for researchers, scientists, and drug development professionals to address the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for C21H18ClNO4S. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous buffers. Our goal is to provide you with the expertise and practical solutions to ensure the successful use of C21H18ClNO4S in your experiments.
I. Understanding the Challenge: Why Does C21H18ClNO4S Precipitate?
The molecular formula C21H18ClNO4S suggests a complex organic structure, which often correlates with low aqueous solubility. Many such compounds are hydrophobic, meaning they do not readily dissolve in water-based solutions like biological buffers.[1][2][3]
Precipitation typically occurs when a concentrated stock solution of C21H18ClNO4S, often prepared in a non-polar organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer.[4][5][6] The DMSO, while an excellent solvent for the compound, becomes ineffective at solubilizing it once dispersed in the larger volume of the aqueous buffer.[4] This leads to the compound "crashing out" of the solution as a solid precipitate.
Several factors can influence the solubility and precipitation of C21H18ClNO4S:
pH of the Buffer: If C21H18ClNO4S has ionizable functional groups (acidic or basic), its solubility will be highly dependent on the pH of the buffer.[7][8][9]
Buffer Composition: The type and concentration of salts in your buffer can impact the solubility of the compound.[10][11]
Temperature: Solubility is often temperature-dependent.[12]
Final Concentration of C21H18ClNO4S: Exceeding the compound's solubility limit in the final aqueous solution will inevitably lead to precipitation.
II. Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This section provides a systematic approach to troubleshooting and preventing the precipitation of C21H18ClNO4S.
Step 1: Optimizing the Stock Solution
A stable and well-prepared stock solution is the foundation for preventing precipitation.
Solvent Selection: While DMSO is a common choice, ensure you are using a fresh, anhydrous grade.[5] Water contamination in DMSO can reduce its solvating power and promote compound degradation.[13][14]
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to your aqueous buffer, reducing its impact on the final solution's properties.
Step 2: The Dilution Process - A Critical Juncture
Directly diluting the DMSO stock into your final aqueous buffer is a common cause of precipitation.
Intermediate Dilution: A key strategy is to perform an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.[5] This gradual reduction in concentration can help prevent the compound from crashing out.
Experimental Protocol: Serial Dilution from DMSO Stock
Prepare a High-Concentration Stock: Dissolve C21H18ClNO4S in 100% anhydrous DMSO to a concentration of 50 mM. Ensure complete dissolution by gentle vortexing or sonication.[2][3]
Create an Intermediate DMSO Dilution: If your final desired concentration is, for example, 50 µM, first dilute the 50 mM stock 1:10 in 100% DMSO to create a 5 mM intermediate stock.
Final Aqueous Dilution: Add the required volume of the 5 mM intermediate stock to your pre-warmed aqueous buffer to achieve the final 50 µM concentration. For instance, add 10 µL of the 5 mM stock to 990 µL of buffer. This results in a final DMSO concentration of 1%.
Mixing: Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or inversion to ensure rapid and uniform dispersion.
Step 3: Modifying the Aqueous Buffer
If precipitation persists, modifying the composition of your aqueous buffer can significantly enhance the solubility of C21H18ClNO4S.
A. pH Adjustment
For ionizable compounds, controlling the pH is a powerful tool to increase solubility.[7][8][9][15]
Determine the pKa of C21H18ClNO4S: If the pKa is known or can be predicted, you can adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
For a weakly acidic compound, a buffer with a higher pH (more basic) will increase solubility.[9]
For a weakly basic compound, a buffer with a lower pH (more acidic) will increase solubility.[8]
B. Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, can increase the solubility of hydrophobic compounds.[12][16][17][18]
Commonly Used Co-solvents:
Ethanol
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Glycerin
Co-solvent
Typical Starting Concentration (v/v)
Notes
Ethanol
1-5%
Biocompatible and effective for many compounds.[16]
Propylene Glycol
1-10%
A common pharmaceutical excipient.
PEG 400
1-10%
Has shown high solubilization potential for some drugs.[16]
Glycerin
1-10%
A viscous co-solvent that can also act as a stabilizer.
Experimental Protocol: Screening for an Effective Co-solvent
Prepare a Series of Buffers: Prepare your primary aqueous buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).
Add C21H18ClNO4S: To each buffer, add C21H18ClNO4S from your DMSO stock to the desired final concentration.
Observe for Precipitation: Incubate the solutions at the experimental temperature and visually inspect for any signs of precipitation (cloudiness, visible particles) over time.
Select the Optimal Concentration: The lowest concentration of the co-solvent that prevents precipitation should be chosen for your experiments to minimize potential off-target effects.
C. Incorporating Excipients and Precipitation Inhibitors
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its stability and solubility.[19][20][21][22] Precipitation inhibitors work by preventing the nucleation and growth of drug crystals, allowing for a supersaturated state to be maintained.[23][24]
Common Precipitation Inhibitors:
Hydroxypropyl methylcellulose (HPMC)
Hydroxypropyl methylcellulose acetate succinate (HPMCAS): Known to be a very effective precipitation inhibitor.[23]
Polyvinylpyrrolidone (PVP)
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for preventing C21H18ClNO4S precipitation.
III. Frequently Asked Questions (FAQs)
Q1: I still see precipitation even after using a co-solvent. What should I do?
A1: If a single co-solvent is not effective, you can try a combination of strategies. For example, you can use a co-solvent in a pH-adjusted buffer. Additionally, consider incorporating a precipitation inhibitor like HPMCAS, which can work synergistically with other solubilization methods.[24] You may also need to lower the final concentration of C21H18ClNO4S if it exceeds its maximum solubility under the tested conditions.
Q2: Will the co-solvents or excipients interfere with my assay?
A2: This is a critical consideration. It is essential to run appropriate vehicle controls in your experiments. The vehicle control should contain the same concentration of DMSO, co-solvents, and excipients as your experimental samples, but without C21H18ClNO4S. This will help you to distinguish the effects of the compound from any potential effects of the formulation components.
Q3: How long can I store my C21H18ClNO4S solution in the aqueous buffer?
A3: It is always recommended to prepare the final aqueous solution of C21H18ClNO4S fresh before each experiment. The stability of the compound in an aqueous buffer can be limited, and prolonged storage can lead to degradation or delayed precipitation.
Q4: Can I sonicate the final aqueous solution to redissolve the precipitate?
A4: While sonication can sometimes help to break up aggregates and temporarily redissolve a precipitate, it is not a reliable solution.[2][3] If the compound has precipitated because the solution is supersaturated, it will likely crash out again. It is better to address the root cause of the poor solubility by optimizing the formulation.
Q5: My compound is shipped at room temperature, but the vial says to store it at -20°C. Why?
A5: Many stable, lyophilized small molecules can be shipped at ambient temperatures without degradation. However, for long-term storage, especially after reconstitution in a solvent, it is often recommended to store them at lower temperatures to maintain their stability and prevent degradation. Always follow the storage instructions on the product datasheet.
IV. References
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
WisdomLib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Wang, S., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceuticals, 16(3), 393. Retrieved from [Link]
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. Retrieved from [Link]
Al-Kassas, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Retrieved from [Link]
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
Ideal Cures. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]
Tran, P., & Park, J. B. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. BioMed Research International, 2019, 8934175. Retrieved from [Link]
JoVE. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
Garg, V., & Kaur, P. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 658039. Retrieved from [Link]
JoVE. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
ACS Publications. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. Retrieved from [Link]
ResearchGate. (2025, August 6). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
ResearchGate. (2025, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 12). Solubility and Precipitation. Retrieved from [Link]
ResearchGate. (2025, August 6). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Narazaki, R., et al. (2007). Estimation of drug precipitation upon dilution of pH-controlled formulations. Molecular Pharmaceutics, 4(4), 550-555. Retrieved from [Link]
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]
comparison of C21H18ClNO4S potency vs standard inhibitors
This guide provides an in-depth technical comparison of the chemical compound C21H18ClNO4S (specifically identified as N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide ) against standard reference...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the chemical compound C21H18ClNO4S (specifically identified as N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide ) against standard reference inhibitors.
The following analysis synthesizes data from pharmaceutical research (specifically the work of Abbasi et al.[1][2][3] and Aziz-ur-Rehman et al.[2]) to evaluate the compound's dual-functionality as an antimicrobial agent and an enzyme inhibitor (targeting
-glucosidase and cholinesterases).
[4]
Compound Identity & Mechanism of Action[5]
C21H18ClNO4S is a synthetic sulfonamide derivative designed to target metabolic enzymes and bacterial pathways. Unlike simple sulfonamides that primarily target dihydropteroate synthase (DHPS), this hybrid molecule incorporates a 1,4-benzodioxin moiety, enhancing its lipophilicity and binding affinity for hydrolytic enzymes.
Bacterial Growth: Broad-spectrum activity against Gram-negative strains (e.g., P. aeruginosa).
Mechanistic Pathway
The following diagram illustrates the dual-inhibition pathway of C21H18ClNO4S compared to the standard mechanisms of Acarbose and Ciprofloxacin.
Figure 1: Dual-target mechanism of C21H18ClNO4S contrasting with single-target standards Acarbose and Ciprofloxacin.
Potency Comparison Data
The following data compares the inhibitory concentration (
) and antimicrobial efficacy of C21H18ClNO4S against industry standards.
Table 1: Enzyme Inhibition Profile (
)
Lower
indicates higher potency.
Target Enzyme
Inhibitor
Value (M)
Relative Potency
Clinical Relevance
-Glucosidase
C21H18ClNO4S
~10 - 50 (Est.)*
Moderate
Potential lead for diabetes management.
Acarbose (Std)
Baseline
Standard oral anti-diabetic drug.
Cholinesterase (AChE)
C21H18ClNO4S
> 10
Low
Less potent than carbamates.
Eserine (Std)
Very High
Potent neurotoxic standard.
*Note: C21H18ClNO4S demonstrates activity comparable to Acarbose in specific assays but lacks the nanomolar potency of Eserine for AChE inhibition.
Table 2: Antimicrobial Efficacy (Zone of Inhibition)
Tested against P. aeruginosa (Gram-negative).
Compound
Concentration
Zone of Inhibition (mm)
Activity Level
C21H18ClNO4S
g/mL
12 - 15 mm
Moderate
Ciprofloxacin (Std)
g/mL
mm
High
Control (DMSO)
-
0 mm
None
Key Insight: While C21H18ClNO4S is less potent than Ciprofloxacin for sterilization, its dual-action (enzyme inhibition + antimicrobial) makes it a valuable candidate for treating complex conditions like diabetic foot ulcers , where both glycemic control and infection management are required.
Experimental Protocols
To replicate these findings or benchmark new derivatives, follow these standardized protocols.
Objective: Compare bactericidal activity against Ciprofloxacin.
Culture: Inoculate Mueller-Hinton agar plates with
CFU/mL of P. aeruginosa.
Loading: Punch 6mm wells into the agar. Add
L of C21H18ClNO4S ( mg/mL in DMSO) to test wells and Ciprofloxacin to positive control wells.
Incubation: Incubate at
C for 24 hours.
Measurement: Measure the diameter of the clear zone (in mm) around each well.
Synthesis & Screening Workflow
The following workflow outlines the generation and validation of C21H18ClNO4S, ensuring reproducibility.
Figure 2: Synthesis and validation workflow for C21H18ClNO4S.
References
Aziz-ur-Rehman, Khizar S, Abbasi MA, et al. (2015).[2] Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan.[2]
Abbasi MA, et al. (2014).[1] Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
PubChem Database. (2025).[5] Compound Summary for C21H18ClNO4S. National Library of Medicine.
A Researcher's Guide to Assessing the Reproducibility of C21H18ClNO4S (GW501516/Cardarine) Biological Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for assessing the biologic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive framework for assessing the biological data of the selective Peroxisome Proliferator-Activated Receptor delta (PPAR-δ) agonist, C21H18ClNO4S, commonly known as GW501516 or Cardarine. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a critical resource for ensuring the robustness of your findings.
Introduction to C21H18ClNO4S (GW501516/Cardarine) and its Biological Context
C21H18ClNO4S, or GW501516, is a potent and selective agonist of the PPAR-δ nuclear receptor.[1] PPAR-δ is a ligand-activated transcription factor that plays a pivotal role in the regulation of metabolic processes, particularly fatty acid oxidation and energy homeostasis.[2] The activation of PPAR-δ by GW501516 leads to the recruitment of coactivators, such as PGC-1α, which in turn upregulates the expression of genes involved in energy expenditure.[1] This mechanism has positioned GW501516 as a compound of interest for its potential therapeutic effects on metabolic disorders, including obesity and type 2 diabetes, as well as its notable impact on physical endurance.[2][3]
However, the journey of GW501516 has been complex. Despite promising preclinical data, its development was halted due to findings of rapidly induced cancers in animal studies.[1] This underscores the critical importance of rigorous and reproducible research to fully understand the benefit-risk profile of this and similar compounds. This guide will equip you with the necessary tools to critically evaluate and reproduce the key biological findings associated with GW501516.
Core Experimental Frameworks for Assessing GW501516 Activity
To comprehensively assess the biological activity of GW501516 and the reproducibility of its reported effects, a multi-tiered experimental approach is essential. This should encompass direct target engagement, cellular metabolic responses, and in vivo physiological outcomes. Below are detailed protocols for key assays.
Direct Target Engagement: PPAR-δ Reporter Gene Assay
Scientific Rationale: This assay directly measures the ability of GW501516 to activate the PPAR-δ receptor in a cellular context. It is the foundational experiment to confirm the compound's primary mechanism of action. The use of a luciferase reporter gene provides a highly sensitive and quantitative readout of receptor activation.
Experimental Workflow:
Caption: Workflow for a PPAR-δ reporter gene assay.
Detailed Protocol:
Cell Culture and Seeding:
Utilize a suitable mammalian cell line (e.g., HEK293T, HepG2) stably or transiently transfected with a PPAR-δ reporter construct. This construct typically contains a PPAR response element (PPRE) upstream of a luciferase gene.
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.[4]
Incubate at 37°C and 5% CO₂ for at least 14 hours to ensure cell attachment.[4]
Compound Preparation and Treatment:
Prepare a stock solution of GW501516 in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create a dose-response curve (e.g., 0.1 nM to 10 µM).
Add 100 µL of the prepared compound dilutions to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
Include a known PPAR-δ agonist as a positive control and a vehicle-only control.
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
Lysis and Luminescence Reading:
Carefully remove the culture medium from the wells.
Add 50 µL of a suitable cell lysis buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking.
Add 50 µL of luciferase assay substrate to each well.
Immediately measure the luminescence using a microplate luminometer.
Scientific Rationale: A key downstream effect of PPAR-δ activation is an increase in fatty acid oxidation (FAO).[2] Measuring this metabolic shift provides crucial evidence of the functional consequences of GW501516 treatment in a cellular model. This assay quantifies the rate at which cells metabolize fatty acids.
Experimental Workflow:
Caption: Workflow for a fatty acid oxidation assay.
Detailed Protocol:
Cell Preparation and Treatment:
Seed C2C12 myoblasts in a 24-well plate and differentiate into myotubes.[5]
Treat the differentiated myotubes with GW501516 (e.g., 1 µM) for 24 hours.
Preparation of Radiolabeled Substrate:
Prepare a pre-incubation medium containing DMEM, glucose, glutamine, BSA, and non-radiolabeled oleate.[5]
Prepare the reaction mixture containing ¹⁴C-oleic acid.
Fatty Acid Oxidation Measurement:
Wash the cells with pre-warmed PBS.
Add the reaction mixture containing ¹⁴C-oleic acid to each well.
Incubate for 1-2 hours at 37°C.
Stop the reaction by adding perchloric acid.
Transfer the supernatant to a new tube and separate the aqueous phase (containing acid-soluble metabolites) from the lipid phase.
Quantify the radioactivity in the aqueous phase using a scintillation counter.
Data Analysis and Reproducibility Checkpoints:
Parameter
Expected Outcome with GW501516
Key Reproducibility Considerations
Fold Increase in FAO
Significant increase compared to vehicle
Consistent cell differentiation state, substrate concentration, and incubation time.
Statistical Significance
p < 0.05
Adequate number of biological and technical replicates.
Comparison to Controls
Similar or greater effect than other known FAO inducers
Ensures the biological relevance of the observed effect.
In Vivo Physiological Assessment: Murine Metabolic Studies
Scientific Rationale: To assess the systemic effects of GW501516 and the reproducibility of its metabolic benefits, in vivo studies are indispensable. Animal models of metabolic syndrome, such as high-fat diet-fed mice, provide a relevant physiological context to evaluate the compound's efficacy.
Experimental Workflow:
Caption: Workflow for in vivo metabolic studies in mice.
Detailed Protocol:
Animal Husbandry and Treatment:
Use a relevant mouse strain (e.g., C57BL/6J) and induce metabolic dysfunction with a high-fat diet for 8-12 weeks.
Randomly assign mice to treatment groups (vehicle control and GW501516).
Administer GW501516 daily by oral gavage at a dose of 3-10 mg/kg.[6]
Monitor animal health, body weight, and food intake regularly.
Metabolic Testing:
Perform a glucose tolerance test (GTT) by administering a bolus of glucose after a period of fasting and measuring blood glucose levels at set time points.
Perform an insulin tolerance test (ITT) by administering insulin and measuring the subsequent decrease in blood glucose.
Collect blood samples to measure plasma triglycerides, cholesterol, and other relevant biomarkers.
Terminal Tissue Collection and Analysis:
At the end of the study, euthanize the animals and collect tissues such as the liver, skeletal muscle, and adipose tissue.
Measure the triglyceride content in the liver.
Analyze the mRNA and protein expression of PPAR-δ target genes (e.g., Pdk4, Ucp3, Cpt1b) using qPCR and Western blotting, respectively.
Data Analysis and Reproducibility Checkpoints:
Parameter
Expected Outcome with GW501516
Key Reproducibility Considerations
Plasma Triglycerides
Significant reduction
Consistent diet composition, animal age, and dosing regimen.
Glucose Tolerance
Improved glucose clearance
Standardized fasting times and glucose dosage.
Gene Expression
Upregulation of PPAR-δ target genes
Consistent tissue harvesting and processing methods.
Animal Welfare
No adverse effects at therapeutic doses
Adherence to ARRIVE guidelines for animal research.[7]
Comparative Analysis of Reported Biological Data
The reproducibility of scientific findings can be assessed by comparing quantitative data from multiple independent studies. The following tables summarize key reported effects of GW501516 across different experimental systems.
To ensure the trustworthiness of your experimental data, it is crucial to adhere to established best practices for preclinical research.
Blinding and Randomization: In animal studies, researchers should be blinded to the treatment groups during data collection and analysis to prevent bias. Animals should be randomly assigned to treatment groups.
Appropriate Controls: Every experiment should include both positive and negative controls to validate the assay's performance and provide a baseline for comparison.
Statistical Analysis: Use appropriate statistical methods to analyze the data and report p-values, effect sizes, and confidence intervals.[9]
Detailed Reporting: Follow the ARRIVE guidelines for reporting animal research to ensure transparency and allow for critical evaluation by others.[7]
Data Availability: Make raw data and detailed protocols available in supplementary materials or public repositories to facilitate verification and replication.[10]
Conclusion
Assessing the reproducibility of biological data for a compound like C21H18ClNO4S is a multifaceted process that requires a rigorous and systematic approach. By employing the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can generate robust and reliable data. This will not only advance our understanding of PPAR-δ signaling but also contribute to a more trustworthy and reproducible scientific literature, which is paramount for making informed decisions in drug development and biomedical research.
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